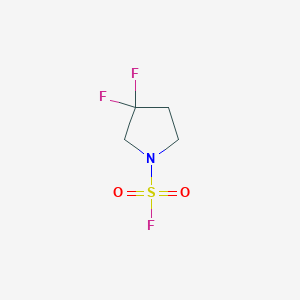
(S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(3-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromonitrophenyl group and a tert-butoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring is formed through cyclization reactions.
Introduction of the Bromonitrophenyl Group: The bromonitrophenyl group can be introduced via electrophilic aromatic substitution reactions.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is often introduced to protect the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromonitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in drug development, particularly for targeting specific biological pathways.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(3-Chloro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- (S)-4-(3-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
Uniqueness
The uniqueness of (S)-4-(3-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C16H20BrN3O6 |
|---|---|
Poids moléculaire |
430.25 g/mol |
Nom IUPAC |
(2S)-4-(3-bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20BrN3O6/c1-16(2,3)26-15(23)19-7-6-18(9-13(19)14(21)22)10-4-5-12(20(24)25)11(17)8-10/h4-5,8,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1 |
Clé InChI |
RXAVPVJHKQGZLP-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=C(C=C2)[N+](=O)[O-])Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)

![2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride](/img/structure/B13732432.png)
amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13732437.png)

![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)


![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)

![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)

![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
